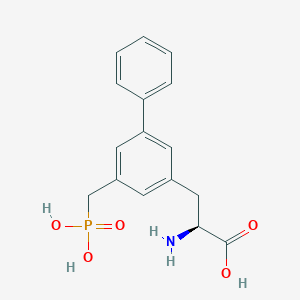
2-Amino-5-phosphonomethyl(1,1'-biphenyl)-3-propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
亮氨酸,也称为2-氨基-4-甲基戊酸,是一种必需氨基酸,在蛋白质合成和各种代谢功能中发挥着至关重要的作用。它是三种支链氨基酸之一,另外两种是缬氨酸和异亮氨酸。亮氨酸不能由人体合成,必须通过膳食来源获得,如肉类、乳制品、大豆制品和豆类 。它以其刺激肌肉蛋白质合成的能力而闻名,常用于运动员和健美运动员的膳食补充剂 .
准备方法
化学反应分析
科学研究应用
亮氨酸在科学研究中有着广泛的应用:
生物学: 亮氨酸在细胞信号通路中起着至关重要的作用,特别是在雷帕霉素靶蛋白 (mTOR) 通路的激活中,该通路调节细胞生长和蛋白质合成.
作用机制
亮氨酸主要通过激活mTOR信号通路发挥作用。当亮氨酸水平升高时,它会激活mTORC1,一种促进蛋白质合成和细胞生长的蛋白质复合体。这种激活是通过抑制蛋白质setrin 2实现的,setrin 2通常会抑制mTORC1的活性 。亮氨酸也会影响其他代谢通路,包括那些参与脂类代谢和胰岛素敏感性的通路 .
相似化合物的比较
亮氨酸经常与其他支链氨基酸进行比较,例如缬氨酸和异亮氨酸。虽然所有三种氨基酸都具有相似的结构和功能,但亮氨酸在其激活mTOR通路和刺激肌肉蛋白质合成的强大能力方面是独一无二的 。缬氨酸和异亮氨酸在蛋白质代谢中也发挥着重要作用,但它们在激活mTOR方面的效率较低 .
类似化合物
缬氨酸: 另一种参与肌肉代谢和组织修复的支链氨基酸.
异亮氨酸: 与亮氨酸类似,异亮氨酸参与蛋白质合成和能量产生.
蛋氨酸: 一种必需氨基酸,参与甲基化反应和其他氨基酸的合成.
亮氨酸独特的激活mTOR的能力以及其在肌肉蛋白质合成中的重要作用,使其成为科学研究和实际应用中的一种有价值的化合物。
属性
CAS 编号 |
118077-09-1 |
|---|---|
分子式 |
C16H18NO5P |
分子量 |
335.29 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-[3-phenyl-5-(phosphonomethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C16H18NO5P/c17-15(16(18)19)9-11-6-12(10-23(20,21)22)8-14(7-11)13-4-2-1-3-5-13/h1-8,15H,9-10,17H2,(H,18,19)(H2,20,21,22)/t15-/m0/s1 |
InChI 键 |
DSWZLNIYFFMRJD-HNNXBMFYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)CP(=O)(O)O)CC(C(=O)O)N |
手性 SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)CP(=O)(O)O)C[C@@H](C(=O)O)N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)CP(=O)(O)O)CC(C(=O)O)N |
同义词 |
2-amino-5-phosphonomethyl(1,1'-biphenyl)-3-propanoic acid EAB 515 EAB-515 SDZ EAB 515 SDZ-EAB-515 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















